molecular formula C10H7F5OS B12636489 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene CAS No. 921603-76-1

1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene

Katalognummer: B12636489
CAS-Nummer: 921603-76-1
Molekulargewicht: 270.22 g/mol
InChI-Schlüssel: AWVOJZVMKJRCRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene is a fluorinated organic compound known for its unique chemical structure and properties. This compound features a methoxy group and a pentafluoropropenyl group attached to a benzene ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1,2,3,3,3-pentafluoropropene with a suitable methoxy-substituted benzene derivative. One common method includes the use of 4-methoxyphenylmagnesium bromide as a starting material, which reacts with 1,2,3,3,3-pentafluoropropene under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated state.

    Substitution: The methoxy and pentafluoropropenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways specific to its structure. The pentafluoropropenyl group can interact with various enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

  • 1-Methoxy-4-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene
  • 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene

Uniqueness: 1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene stands out due to the presence of both a methoxy group and a pentafluoropropenyl group attached to the benzene ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

921603-76-1

Molekularformel

C10H7F5OS

Molekulargewicht

270.22 g/mol

IUPAC-Name

1-methoxy-2-(1,2,3,3,3-pentafluoroprop-1-enylsulfanyl)benzene

InChI

InChI=1S/C10H7F5OS/c1-16-6-4-2-3-5-7(6)17-9(12)8(11)10(13,14)15/h2-5H,1H3

InChI-Schlüssel

AWVOJZVMKJRCRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1SC(=C(C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.